molecular formula C10H9NO6 B1662249 (R)-3,4-Dcpg CAS No. 201730-10-1

(R)-3,4-Dcpg

Katalognummer B1662249
CAS-Nummer: 201730-10-1
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: IJVMOGKBEVRBPP-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3,4-Dichlorophenylglycine (R-3,4-DCPG) is a synthetic amino acid that has been investigated for its potential applications in scientific research. It has been studied for its ability to affect the activity of enzymes and receptors, as well as its ability to modulate biological activity in a variety of ways. R-3,4-DCPG has become a popular tool in a variety of laboratory experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

(R)-3,4-Dicarboxyphenylglycines (3,4-DCPGs) have been identified as effective anticonvulsant agents. Specifically, the (R)-isomer is a competitive antagonist of AMPA-type ionotropic glutamate receptors, contributing to its anticonvulsant activity. This is observed in rodent models of epilepsy, where (R)-3,4-DCPG inhibits glutamate release in the rat cerebral cortex, which may contribute to its anticonvulsant actions (Lee, Jane, & Croucher, 2003). Another study confirms the anticonvulsant activity of 3,4-DCPG in mice, with the racemate being more potent than either isomer alone (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).

Role in Pain Modulation

(R)-3,4-DCPG has also been studied for its effects in pain modulation. For instance, its analogue, (S)-3,4-DCPG, showed effectiveness in reducing inflammatory and neuropathic pain in mice. This suggests a role for mGlu8 receptors, which (R)-3,4-DCPG influences, in modulating pain perception (Marabese et al., 2007).

Neuroprotective Effects

The neuroprotective effects of (S)-3,4-DCPG against seizures induced in immature rats by homocysteic acid were observed, indicating the potential for the (R)-isomer in similar neuroprotective roles. This study highlighted the agonist's effects on subtype 8 of group III metabotropic glutamate receptors (mGluRs), which could be significant for drug therapy in childhood epilepsies (Folbergrová et al., 2008).

Implications for Stress and Aggression

Research indicates that (R)-3,4-DCPG may influence neuronal activity in stress-related brain regions. A studyfound that systemic administration of (S)-3,4-DCPG, an mGlu8 receptor agonist, induced c-Fos expression in stress-related regions of the brain in mice. This finding points towards a role for mGlu8 receptors, which are affected by (R)-3,4-DCPG, in the central integration of stress responses (Linden, Bergeron, Baez, & Schoepp, 2003). Additionally, the effects of (RS)-3,4-DCPG, which combines AMPA antagonist and mGluR8 agonist properties, were analyzed on aggressive behavior in mice, although the results showed no significant behavioral changes (Navarro, De Castro, & Martín-López, 2009).

Structural Insights and Selectivity

A study focusing on the structural basis of (S)-3,4-Dicarboxyphenylglycine (DCPG) as a selective agonist of the mGlu8 receptor provided insights into why it shows high subtype selectivity. Understanding the structure-function relationship of these compounds helps in the development of more targeted therapies (Chen et al., 2018).

Eigenschaften

IUPAC Name

4-[(R)-amino(carboxy)methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMOGKBEVRBPP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424986
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,4-Dcpg

CAS RN

201730-10-1
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,4-Dcpg
Reactant of Route 2
(R)-3,4-Dcpg
Reactant of Route 3
(R)-3,4-Dcpg
Reactant of Route 4
(R)-3,4-Dcpg
Reactant of Route 5
(R)-3,4-Dcpg
Reactant of Route 6
(R)-3,4-Dcpg

Citations

For This Compound
13
Citations
NK Thomas, RA Wright, PA Howson, AE Kingston… - …, 2001 - Elsevier
(S)-3,4-Dicarboxyphenylglycine (DCPG) has been tested on cloned human mGlu1–8 receptors individually expressed in AV12-664 cells co-expressing a rat glutamate/aspartate …
Number of citations: 165 www.sciencedirect.com
K Ossowska, M Pietraszek, J Wardas… - Polish journal of …, 2004 - Citeseer
An involvement of glutamatergic transmission in schizophrenia has been postulated for several years. According to that view, hypofunction of NMDA receptors and a compensatory …
Number of citations: 33 citeseerx.ist.psu.edu
RX Moldrich, PM Beart, DE Jane, AG Chapman… - …, 2001 - Elsevier
The 3,4-dicarboxyphenylglycines (3,4-DCPG) inhibit sound-induced seizures in DBA/2 mice with the racemate being notably more potent than either isomer (ED 50 (nmol, icv)): (RS)-3,4…
Number of citations: 56 www.sciencedirect.com
JJ Lee, DE Jane, MJ Croucher - Brain research, 2003 - Elsevier
The 3,4-dicarboxyphenylglycines (3,4-DCPGs) have recently been shown to be effective new anticonvulsant agents in a rodent model of epilepsy, with the racemic mixture showing …
Number of citations: 8 www.sciencedirect.com
NK Thomas, P Clayton, DE Jane - European journal of pharmacology, 1997 - Elsevier
Ionotropic glutamate receptors have been categorized into three main groups according to the selective agonists that activate them, the N-methyl-d-aspartate (NMDA), (S)-2-amino-3-(3-…
Number of citations: 18 www.sciencedirect.com
RX Moldrich, AG Chapman, G De Sarro… - European journal of …, 2003 - Elsevier
Metabotropic glutamate (mGlu) receptors have multiple actions on neuronal excitability through G-protein-linked modifications of enzymes and ion channels. They act presynaptically to …
Number of citations: 238 www.sciencedirect.com
G De Sarro, A Chimirri, BS Meldrum - European journal of pharmacology, 2002 - Elsevier
We report the anticonvulsant action in DBA/2 mice of two mGlu Group III receptor agonists: (R,S)-4-phosphonophenylglycine, (R,S)-PPG, a compound with moderate mGlu8 selectivity, …
Number of citations: 22 www.sciencedirect.com
LM Mao, N Mathur, K Shah, JQ Wang - International Review of …, 2023 - Elsevier
Metabotropic glutamate (mGlu) receptors are G protein-coupled receptors. Among eight mGlu subtypes (mGlu1–8), mGlu8 has drawn increasing attention. This subtype is localized to …
Number of citations: 3 www.sciencedirect.com
M Vikelis, DD Mitsikostas - CNS & Neurological Disorders-Drug …, 2007 - ingentaconnect.com
Glutamate (Glu) is the principal excitatory neurotransmitter in the central nervous system. Its receptors are classified into ionotropic receptors, which are ion channels and include NMDA…
Number of citations: 160 www.ingentaconnect.com
BK Carr - 2017 - search.proquest.com
The purpose of this study was to identify if topical application of an ionotropic Glutamate receptor (iGluR) antagonist could effectively reduce pain in the cornea and to identify the …
Number of citations: 3 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.